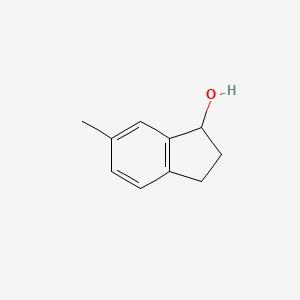

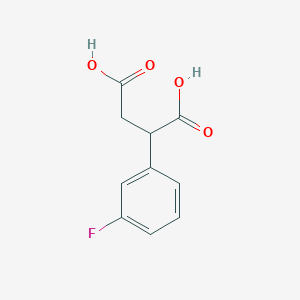

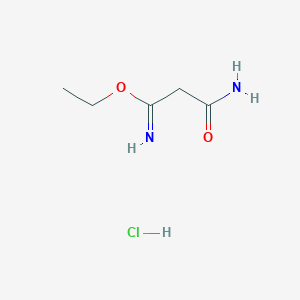

![molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8](/img/structure/B1337705.png)

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline" is a derivative of aniline, where the aniline nitrogen is linked to a methyl group that is further connected to a 4-chloro-pyrazol moiety. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science. For instance, compounds with a pyrazolylmethyl-aniline framework have been evaluated for their antiviral properties, specifically against respiratory syncytial virus (RSV) . Additionally, substituted anilines with pyrazolyl groups have been reported to exhibit antimicrobial activity .

Synthesis Analysis

The synthesis of related pyrazolyl-aniline compounds typically involves multi-step reactions, including reductive amination, Michael addition, and cyclization processes. For example, the direct reductive amination of pyrazole aldehydes with anilines has been described using reducing agents like NaBH4/I2 under neutral conditions . Similarly, Michael addition of substituted anilines to acrylates followed by treatment with hydrazine hydrate has been used to synthesize pyrazolyl-aniline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolyl-aniline derivatives can be complex, with the potential for various isomers and conformations. X-ray crystallography has been employed to determine the precise structure of such compounds, revealing details such as the orientation of the phenyl rings and the supramolecular interactions that contribute to the stability of the crystalline form . These interactions often include hydrogen bonding and π-stacking, which are crucial for the supramolecular architecture of the compounds.

Chemical Reactions Analysis

Pyrazolyl-aniline compounds can participate in a range of chemical reactions, depending on the functional groups present on the aniline and pyrazole rings. For instance, the presence of electron-withdrawing or electron-donating substituents can influence the reactivity of these compounds in cyclization reactions or in interactions with other molecules, such as viruses or bacteria . The reactivity can also be affected by the presence of additional substituents on the pyrazole ring, as seen in the synthesis of various pyrazolyl-aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline" and its analogs are influenced by the molecular structure and the nature of the substituents. These properties include solubility, melting point, and the ability to form crystals with specific packing patterns. The introduction of halogen atoms, such as chlorine or bromine, can significantly affect these properties, as well as the biological activity of the compounds . The presence of methoxy groups has been reported to shift the emission spectra of some pyrazolyl-aniline derivatives, suggesting potential applications in fluorescence imaging .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis and characterization of compounds related to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline have been actively pursued for their antimicrobial properties. For instance, derivatives such as N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted aniline and related azetidinones and thiazolidinones have exhibited notable antibacterial activity compared to reference drugs, highlighting their potential as antimicrobial agents (Mistry, Desai, & Desai, 2016).

Electroluminescence and Photophysics

Compounds incorporating the pyrazolyl group similar to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline have been investigated for their electroluminescent properties. Platinum complexes derived from pyrazolyl-based ligands, such as N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, have demonstrated high luminescence and potential application in organic light-emitting diodes (OLEDs), showcasing their utility in electronic and photonic devices (Vezzu et al., 2010).

Fluorescence Probes and Biological Imaging

Further research into pyrazol-4-yl- and 2H-chromene-based substituted anilines has revealed compounds with significant fluorescence emission properties. These findings suggest potential applications as fluorescence probes in biological imaging, contributing to advancements in bioimaging techniques and molecular biology studies (Banoji et al., 2022).

Corrosion Inhibition

Studies on bipyrazole derivatives, including those related to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, have demonstrated their potential activity as corrosion inhibitors. Theoretical DFT studies support these findings, providing insights into their mechanism of action and effectiveness in protecting metals from corrosion (Wang et al., 2006).

Direcciones Futuras

Pyrazoles and their derivatives continue to attract the attention of many researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of novel biological activities, and the design of more potent and selective pyrazole-based therapeutic agents .

Propiedades

IUPAC Name |

3-[(4-chloropyrazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPQLTNNMJBPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

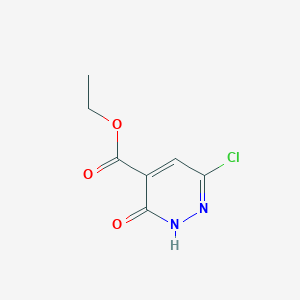

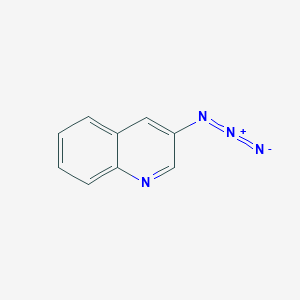

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

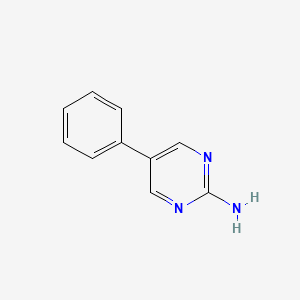

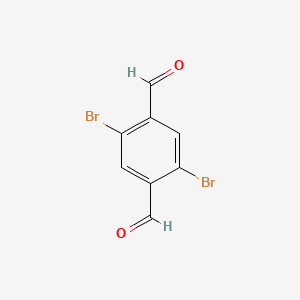

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

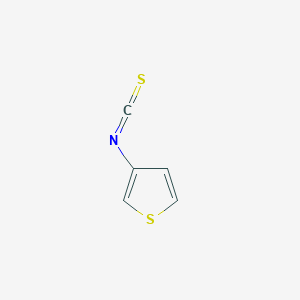

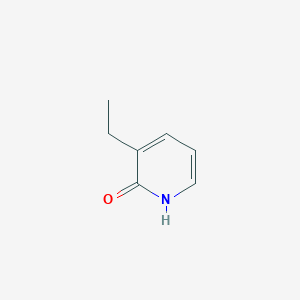

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)